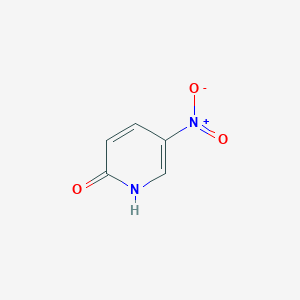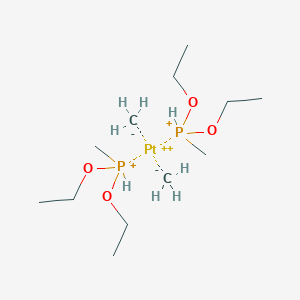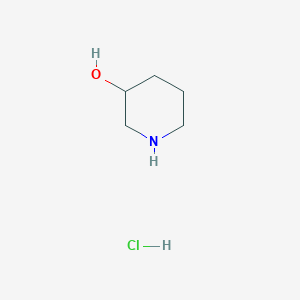
苯甲酸异戊酯
描述
Isopentyl benzoate, also known as 3-methylbutyl benzoate, is an organic compound . It is used in various applications due to its pleasant, fruity fragrance .
Synthesis Analysis
Isopentyl benzoate can be synthesized through an esterification reaction. This involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . For example, isopentyl acetate, an ester with the flavor of banana, can be synthesized in the lab by combining acetic acid with isopentyl alcohol along with a catalytic amount of sulfuric acid .
Molecular Structure Analysis
The molecular formula of Isopentyl benzoate is C12H16O2 . It contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .
Chemical Reactions Analysis
Esters, including Isopentyl benzoate, can undergo a variety of chemical reactions. For instance, they can react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis .
Physical and Chemical Properties Analysis
Isopentyl benzoate has a molecular weight of 192.26 g/mol . It has a density of 0.99 g/cm³ at 20 °C .
科学研究应用
神经保护作用
苯甲酸异戊酯,以 dl-PHPB(2-(1-羟基戊基)-苯甲酸钾)的形式,已因其神经保护作用而被研究。研究表明,它可能对急性脑缺血、血管性痴呆和阿尔茨海默病有益。在糖尿病相关认知能力下降的小鼠模型中进行的研究表明,dl-PHPB 可以改善记忆缺陷,表明其在治疗与糖尿病相关的认知障碍方面具有潜在作用 (于文文等,2022)。
抗惊厥作用
阿魏酸异戊酯,一种阿魏酸的酯衍生物,在小鼠模型中显示出抗惊厥作用。这表明苯甲酸异戊酯的衍生物可能在癫痫治疗中具有潜在应用,通过 GABAA 受体的苯二氮卓结合位点发挥作用 (K. C. Machado 等,2015)。
脑缺血治疗
苯甲酸异戊酯衍生物的另一个应用是治疗脑缺血。2-(1-羟基戊基)-苯甲酸,3-正丁基邻苯二甲酸酯的衍生物,已被发现可以减少梗死体积并改善短暂性局灶性脑缺血大鼠模型的神经功能 (Y. Zhang 等,2006)。
抗菌活性
结构与苯甲酸异戊酯相似的水杨酰苯胺 4-(三氟甲基)苯甲酸酯对包括耐甲氧西林金黄色葡萄球菌 (MRSA) 在内的各种菌株表现出显着的抗菌特性。这表明苯甲酸异戊酯衍生物在开发新的抗菌剂方面具有潜在应用 (M. Krátký 等,2013)。
电穿孔中皮肤浓度的提高
苯甲酸酯在电穿孔中的应用研究表明,它可以增加药物在皮肤中的浓度。这对于通过皮肤增强药物递送,使用苯甲酸异戊酯或其衍生物具有意义 (K. Sugibayashi 等,2001)。
氨中毒治疗的增强
苯甲酸钠已被用于治疗人类的高氨血症,并且已经探索了它与其他物质(如 L-肉碱)的相互作用,以改善治疗效果 (J. O'connor 等,1987)。
安全和危害
作用机制
Target of Action
Isoamyl benzoate is primarily used as a fragrance ingredient due to its pleasant fruity odor, reminiscent of bananas . It is also utilized in the pharmaceutical industry as an excipient in drug formulations . It can act as a solvent, plasticizer, or flavoring agent in certain medications, enhancing their palatability and stability .
Mode of Action
The mode of action of isoamyl benzoate is primarily through its interaction with olfactory receptors, which are responsible for the sense of smell. When used in fragrances, the compound’s pleasant aroma can stimulate these receptors, contributing to the overall sensory experience .
Biochemical Pathways
This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst .
Pharmacokinetics
Its metabolism would likely involve esterases, which are enzymes that break down esters into their constituent alcohol and carboxylic acid .
Result of Action
The primary result of isoamyl benzoate’s action is the elicitation of a pleasant, fruity aroma. This makes it a popular choice in perfumes, cosmetics, and personal care products . In the pharmaceutical industry, it can enhance the palatability and stability of certain medications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of isoamyl benzoate. For instance, exposure to heat, light, or oxygen could potentially degrade the compound and reduce its effectiveness. Therefore, products containing isoamyl benzoate should be stored properly to maintain their quality and efficacy .
In terms of environmental impact, isoamyl benzoate is considered to have low toxicity and minimal ecological risk when used appropriately . Like all chemical substances, it should be handled and disposed of responsibly to minimize environmental contamination .
生化分析
Biochemical Properties
Isoamyl benzoate plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with esterases, which are enzymes that catalyze the hydrolysis of ester bonds. The interaction between isoamyl benzoate and esterases results in the breakdown of the ester into isoamyl alcohol and benzoic acid . This reaction is significant in metabolic pathways where esters are involved in the synthesis and degradation of various biomolecules.
Cellular Effects
Isoamyl benzoate has been observed to influence cellular processes, particularly in terms of cell signaling pathways and gene expression. It can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, isoamyl benzoate may impact cell signaling by interacting with membrane-bound receptors, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, isoamyl benzoate exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of isoamyl alcohol and benzoic acid . This enzymatic reaction can result in the activation or inhibition of downstream signaling pathways, depending on the cellular context. Isoamyl benzoate may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoamyl benzoate can change over time due to its stability and degradation. Isoamyl benzoate is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat . Long-term studies have shown that isoamyl benzoate can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of isoamyl benzoate vary with different dosages in animal models. At low doses, isoamyl benzoate may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at very high doses, including potential disruptions in cellular homeostasis and organ function .
Metabolic Pathways
Isoamyl benzoate is involved in several metabolic pathways, including those related to the synthesis and degradation of esters. It interacts with enzymes such as esterases and alcohol dehydrogenases, which facilitate its conversion to isoamyl alcohol and benzoic acid . These metabolic intermediates can then enter various biochemical pathways, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, isoamyl benzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of isoamyl benzoate can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
Isoamyl benzoate is localized to specific subcellular compartments, where it can affect its activity and function. It may be directed to organelles such as the endoplasmic reticulum and mitochondria through targeting signals and post-translational modifications . The subcellular localization of isoamyl benzoate is crucial for its role in cellular metabolism and signaling.
属性
IUPAC Name |
3-methylbutyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLAPOCBLWUFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047185 | |
| Record name | Isopentyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a mild, sweet, fruity-like odour | |
| Record name | Isoamyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
261.00 to 262.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033380 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Isoamyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.984-0.992 | |
| Record name | Isoamyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94-46-2, 54846-63-8 | |
| Record name | Isoamyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-methylbutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054846638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopentyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanol, 3-methyl-, 1-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopentyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AY72CK43K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033380 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


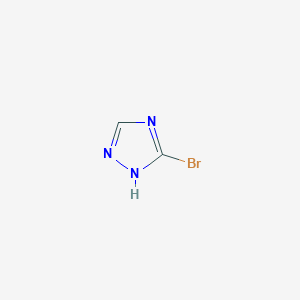
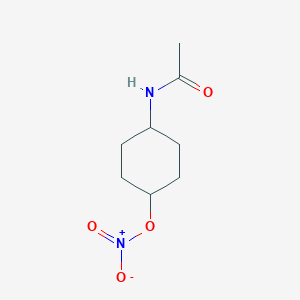
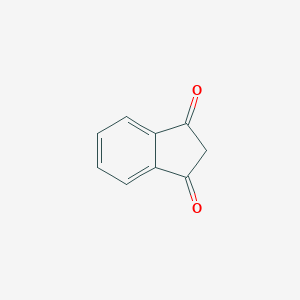
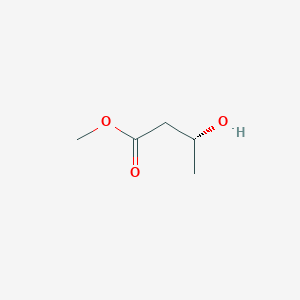
![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)
